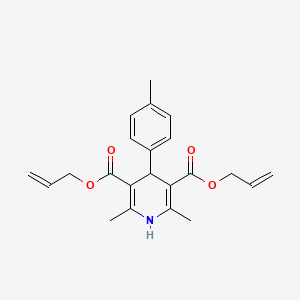![molecular formula C17H18ClNOS B5103501 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide, also known as CBPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBPT belongs to the class of thioamide compounds and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it has been suggested that 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide may exert its biological activities by modulating various signaling pathways and enzymes in the body. 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition of COX-2 activity may contribute to the anti-inflammatory and analgesic activities of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has been found to exhibit analgesic activity by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has also been found to exhibit various biological activities, making it a promising candidate for drug development. However, there are also limitations to using 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological effects. Additionally, the safety and toxicity of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide have not been fully evaluated, and more studies are needed to determine its potential side effects.
Orientations Futures
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide. One area of interest is the development of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide as a potential cancer treatment. More studies are needed to evaluate the efficacy and safety of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide in animal models and human clinical trials. Another area of interest is the elucidation of the mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide. Further research is needed to identify the molecular targets of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide and the signaling pathways that are modulated by 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide. Additionally, more studies are needed to evaluate the safety and toxicity of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide, particularly in long-term use. Overall, 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has promising potential for drug development, and more research is needed to fully understand its biological effects and therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of potassium carbonate. The resulting product is then treated with N-phenylethylamine to yield 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide. This method has been optimized to produce high yields of 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide with good purity.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Studies have also shown that 2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide can inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(14-7-3-2-4-8-14)19-17(20)12-21-11-15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXVUIZCOBRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)




![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)